(6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one
Description
Properties
IUPAC Name |
(6S,7aS)-6-hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-5-1-4-2-7-6(10)8(4)3-5/h4-5,9H,1-3H2,(H,7,10)/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZMDWJPFRIRSZ-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(=O)N2CC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC(=O)N2C[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable cyclizing agent, often under mild conditions to ensure the formation of the desired imidazole ring . The reaction conditions are optimized to include various functional groups, making the process versatile and adaptable to different substrates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Table 1: Representative Reaction Conditions and Yields
Ring-Opening and Functional Group Interconversion
The hydroxyl group at C6 participates in nucleophilic substitutions:
-
Sulfonylation : Reacts with sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) to form sulfonate esters .
-
Esterification : Carbamate formation via reaction with chloroformates (e.g., propyl chloroformate) .
Example: Sulfonylation Reaction
Cyclization and Ring Expansion
The imidazolone ring undergoes further cyclization under microwave irradiation or basic conditions:
-
5-exo-trig cyclization : Base-mediated deprotonation initiates ring closure, forming fused heterocycles (e.g., pyrroloimidazoloindoles) . Steric hindrance from substituents (e.g., aryl groups) modulates reaction efficiency .
Mechanistic Insight
Deprotonation at C6 generates an alkoxide, which attacks adjacent electrophilic centers (e.g., carbonyl groups), driving cyclization .
Stereochemical Considerations
The (6S,7aS) configuration is critical for reactivity:
Scientific Research Applications
COX Inhibition
Recent studies have identified (6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one as a potential inhibitor of cyclooxygenase (COX) enzymes, specifically COX-II. These enzymes are critical in the inflammatory process and are targeted by non-steroidal anti-inflammatory drugs (NSAIDs). The compound's structure suggests it may exhibit selective inhibition properties, which could lead to reduced side effects compared to traditional NSAIDs .
Neuropharmacological Potential
The compound has been investigated for its effects on neurotransmitter systems. Preliminary research indicates that it may modulate serotonin transporters and histamine receptors, which are relevant in treating conditions like anxiety and depression. The modulation of these receptors can lead to enhanced therapeutic effects with potentially fewer side effects .
Case Study 1: COX-II Inhibitory Activity
A study evaluated various pyrrole derivatives for their COX inhibitory activity, revealing that compounds similar to this compound showed promising results with IC50 values indicating significant inhibition of COX-II activity. The selectivity of these compounds is critical for developing safer anti-inflammatory medications .
Case Study 2: Neurotransmitter Modulation
Research focusing on the modulation of serotonin transporters demonstrated that derivatives of this compound exhibited enhanced binding affinity compared to traditional antidepressants. This suggests potential applications in treating mood disorders with improved efficacy .
Mechanism of Action
The mechanism of action of (6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to alter cellular signaling pathways .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key Observations :
- The hydroxyl group in the target compound balances polarity, improving bioavailability.
- Stereochemical Influence: cis/trans isomerism in analogues like cis-3a affects crystallinity and biological activity. The (6S,7aS) configuration may confer unique binding modes compared to non-chiral derivatives.
- Amino vs. Hydroxy Groups: The 6-amino analogue introduces basicity, altering pH-dependent solubility and target interactions (e.g., enzyme active sites).
Comparison :
Physical and Spectroscopic Properties
Biological Activity
(6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Chemical Name : this compound
- CAS Number : 2445750-33-2
- Molecular Formula : C6H10N2O2
- Molecular Weight : 142.16 g/mol
Research indicates that this compound may interact with various biological pathways:
- Inflammatory Pathways : It has been suggested that this compound may modulate inflammatory responses by inhibiting the NLRP3 inflammasome pathway. This pathway is crucial in the activation of pro-inflammatory cytokines such as IL-1β and IL-18, which are implicated in various neurodegenerative diseases .
- Neuroprotective Effects : The compound's ability to influence neuroinflammation suggests potential neuroprotective effects. In studies involving models of ischemia and neurodegeneration, compounds similar to this compound have demonstrated reductions in neuronal cell death and improvements in cognitive functions .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotection in Ischemic Models
In a study examining the effects of this compound on ischemic brain injury, researchers found that administration of the compound significantly reduced infarct size and improved neurological scores in rodent models. The mechanism was linked to the attenuation of inflammatory responses and preservation of neuronal integrity .
Case Study 2: Modulation of Cytokine Release
Another investigation focused on the compound's role in cytokine modulation. In vitro experiments demonstrated that treatment with this compound led to a significant decrease in the release of pro-inflammatory cytokines from activated microglia. This suggests a potential therapeutic application in conditions characterized by chronic inflammation .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing (6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Cyclocondensation and cycloaddition are widely used for pyrroloimidazole scaffolds. For example, cyclization of imidazolidinone precursors under acidic or basic conditions can yield hexahydro derivatives. Stereochemical control requires chiral auxiliaries or asymmetric catalysis. NMR monitoring during synthesis (e.g., tracking diastereomer ratios via H-NMR splitting patterns) is critical . For instance, in related compounds, yields ranged from 58% to 79% depending on substituents and reaction time .
Q. How can researchers validate the structural integrity of this compound, especially its stereochemistry, using spectroscopic techniques?
- Methodological Answer : Use a combination of H-NMR, C-NMR, and IR spectroscopy. Key NMR signals include coupling constants () for vicinal hydrogens in the pyrrolidine ring (e.g., axial-equatorial couplings ~8–10 Hz) and hydroxy group integration. IR absorption bands at ~1700 cm confirm lactam carbonyl groups. X-ray crystallography is definitive for stereochemical assignment but requires high-purity crystals .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Flash chromatography with gradients of CHCl/MeOH (98:2 to 95:5) resolves polar impurities. Recrystallization using dichloromethane/methanol mixtures improves purity, as demonstrated for structurally similar imidazolidinones . For oily intermediates, silica gel column chromatography with ethyl acetate/hexane is recommended .
Advanced Research Questions
Q. How can researchers address discrepancies in reported yields or stereoselectivity for this compound across different synthetic routes?
- Methodological Answer : Systematically vary catalysts (e.g., chiral Brønsted acids), solvents (polar aprotic vs. protic), and temperature. For example, DMAP/EDCI-mediated couplings in THF improved yields of related heterocycles to 65%, whereas DMF led to side reactions . Kinetic vs. thermodynamic control should be assessed via time-resolved NMR or HPLC .
Q. What experimental designs are suitable for studying the environmental fate or biodegradation of this compound in ecological risk assessments?
- Methodological Answer : Follow ISO 14507 protocols for soil/water partitioning studies. Use C-labeled analogs to track abiotic transformations (hydrolysis, photolysis) and biotic degradation via microbial assays. LC-MS/MS quantifies parent compounds and metabolites. Long-term studies (e.g., 6–12 months) under simulated environmental conditions are essential .
Q. How can the biological activity of this compound be evaluated against specific molecular targets (e.g., enzymes, receptors)?
- Methodological Answer : Employ fluorescence polarization assays for binding affinity or enzyme inhibition (e.g., kinase or protease targets). For cytotoxicity, use MTT assays on cell lines (IC determination). Molecular docking studies with crystal structures (e.g., PDB entries) predict binding modes. Prioritize targets based on structural analogs with known bioactivity (e.g., marine alkaloid derivatives) .
Q. What strategies mitigate racemization or epimerization during functionalization of the hydroxy group in this compound?
- Methodological Answer : Use mild acylating agents (e.g., BocO in DCM at 0°C) to protect the hydroxy group. Avoid strong bases or prolonged heating. Monitor optical rotation or chiral HPLC to detect enantiomeric excess. For example, (3R,7aS)-configured analogs retained >95% ee under optimized conditions .
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in reported melting points or spectral data for this compound?
- Methodological Answer : Cross-validate purity via elemental analysis (C, H, N) and HRMS. Compare experimental IR/NMR with computational predictions (e.g., DFT-based NMR chemical shift calculations). For example, discrepancies in melting points (e.g., 279°C vs. 347°C in related compounds) may arise from polymorphic forms or residual solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
